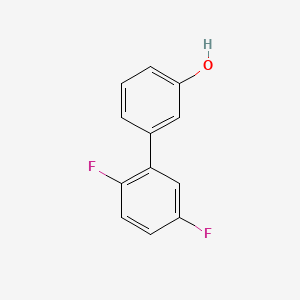

3-(2,5-Difluorophenyl)phenol

描述

3-(2,5-Difluorophenyl)phenol is an organic compound characterized by the presence of a phenol group attached to a difluorophenyl ring

Synthetic Routes and Reaction Conditions:

Direct Fluorination: One common method involves the direct fluorination of phenol derivatives using fluorinating agents such as xenon difluoride (XeF2) or cobalt trifluoride (CoF3).

Bromination and Subsequent Fluorination: Another approach is the bromination of phenol followed by a nucleophilic aromatic substitution with a fluorine source.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to introduce the difluorophenyl group onto the phenol ring.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of reagents, and desired purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Typical reagents include nitric acid (HNO3) for nitration and bromine (Br2) for bromination.

Major Products Formed:

Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.

Reduction Products: Alcohols and other reduced forms.

Substitution Products: Nitro derivatives, bromo derivatives, and other substituted phenols.

科学研究应用

Synthesis and Organic Chemistry

3-(2,5-Difluorophenyl)phenol serves as an important intermediate in the synthesis of more complex organic molecules. It is often utilized in reactions such as:

- Suzuki-Miyaura Coupling : This reaction forms carbon-carbon bonds between aryl halides and organoboron compounds, making it a crucial step in developing pharmaceuticals and agrochemicals.

- Azo Coupling Reactions : The compound can act as a coupling component in azo reactions, leading to the formation of new azo-Schiff ligands which are valuable in coordination chemistry .

Research has demonstrated that this compound exhibits notable biological activities:

- Antibacterial Properties : Studies indicate that derivatives of this compound show significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. Molecular docking studies suggest strong interactions with bacterial enzymes, enhancing its potential as a therapeutic agent .

- Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals, indicating potential applications in health supplements and pharmaceuticals aimed at oxidative stress-related conditions .

Industrial Applications

In industrial settings, this compound is used for:

- Production of Specialty Chemicals : Its unique properties allow for the creation of materials with specific characteristics needed in coatings, plastics, and electronic materials.

- Pharmaceutical Development : The compound's ability to interact with biological targets makes it a candidate for drug development, particularly in creating new antibiotics or anti-inflammatory agents .

Data Tables

| Application Area | Specific Use Case | Observations/Results |

|---|---|---|

| Organic Synthesis | Intermediate in Suzuki-Miyaura Coupling | High yields achieved under optimized conditions |

| Biological Activity | Antibacterial testing against E. coli | Significant inhibition zones observed |

| Antioxidant Testing | DPPH Scavenging Assay | Effective radical scavenging at low concentrations |

| Industrial Production | Specialty chemical formulations | Enhanced material properties noted |

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed that it inhibits the growth of Staphylococcus aureus effectively. Molecular docking analysis indicated that the compound binds strongly to the active site of bacterial enzymes, suggesting a mechanism for its antibacterial action .

Case Study 2: Synthesis of Azo-Schiff Ligands

In another investigation, researchers synthesized new azo-Schiff ligands using this compound as a coupling component. Characterization techniques such as FT-IR and NMR confirmed the successful formation of these ligands, which were further tested for their metal ion complexation abilities .

作用机制

The mechanism by which 3-(2,5-Difluorophenyl)phenol exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

相似化合物的比较

3,5-Difluorophenol: Similar structure but lacks the phenol group.

2,5-Difluorophenol: Different position of the fluorine atoms.

3,5-Difluorobenzene: Lacks the hydroxyl group.

Uniqueness: 3-(2,5-Difluorophenyl)phenol is unique due to the presence of both the phenol group and the difluorophenyl group, which imparts distinct chemical properties and reactivity compared to its similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

生物活性

3-(2,5-Difluorophenyl)phenol is a phenolic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Interactions : This compound interacts with cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics and endogenous compounds. Depending on the isoform and concentration, it can either inhibit or activate these enzymes.

- Cell Signaling Pathways : It influences cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism. This modulation can result in the upregulation of genes involved in oxidative stress response and detoxification.

- Antioxidant Activity : The compound exhibits free radical scavenging properties and can chelate metals, which contributes to its antioxidant capabilities. It activates the nuclear erythroid factor 2 (Nrf2) pathway, enhancing the cellular antioxidant response.

This compound demonstrates several biochemical properties that enhance its biological activity:

- Binding Affinity : The phenolic hydroxyl group allows for hydrogen bonding with amino acid residues in proteins, while the difluorophenyl substituent enhances hydrophobic interactions, improving binding affinity to biological targets.

- Transport and Distribution : Its ability to bind to serum proteins like albumin affects its pharmacokinetics, influencing its distribution throughout the body.

Research Findings and Case Studies

Numerous studies have investigated the biological effects of this compound:

- Antioxidant Activity : A study demonstrated that this compound significantly increased the activity of antioxidant enzymes in cellular models exposed to oxidative stress. The results indicated a protective effect against oxidative damage.

- Anti-inflammatory Effects : Research has shown that this compound inhibits cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. This inhibition was associated with reduced levels of pro-inflammatory cytokines in vitro.

- Antimicrobial Properties : Preliminary investigations revealed that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential applications in developing new antibacterial agents .

Data Table: Biological Activities of this compound

常见问题

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-(2,5-Difluorophenyl)phenol, and what safety considerations are critical during its preparation?

- Methodological Answer : Synthesis often involves difluoromethylation of phenol derivatives using reagents like sodium 2-chloro-2,2-difluoroacetate in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., cesium carbonate). Key safety steps include:

- Hazard analysis for reagents (e.g., gas evolution during reactions).

- Use of inert atmospheres and oil bubblers to manage volatile byproducts.

- Proper personal protective equipment (PPE), including gloves and eye protection, due to the toxicity of intermediates like 2-chloroacetates .

Q. How can researchers characterize the optical and electronic properties of this compound?

- Methodological Answer :

- UV-Vis Spectroscopy : Measure absorption spectra in solvents like DMSO. The compound may exhibit π→π* transitions with peak absorption near 380 nm, similar to structurally related fluorinated aromatics. Use the Tauc model to calculate optical band gaps from absorption coefficients (α) and photon energy (hν). Direct/indirect band gaps can be derived from (αhν)^2 vs. hν or (αhν)^1/2 vs. hν plots .

- Diffuse Reflectance Spectroscopy (DRS) : Evaluate solid-state optical behavior, noting low absorption indices (<10^-4) indicative of minimal defects in crystalline forms .

Q. What analytical techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (exact mass ~214.0464 for related metabolites) and fragmentation patterns .

- NMR Spectroscopy : Use -NMR to resolve fluorine substituents and -NMR to assign aromatic protons.

- HPLC with UV/RI Detection : Quantify purity (>98%) using reverse-phase columns and standardized eluents .

Advanced Research Questions

Q. How does this compound interact with biological targets such as TRK kinases, and what experimental models validate its inhibitory activity?

- Methodological Answer :

- Kinase Assays : Screen against recombinant TRK isoforms using ATP-competitive binding assays (e.g., fluorescence polarization).

- Cell-Based Studies : Test cytotoxicity in cancer lines (e.g., neuroblastoma) with IC measurements. Compare to derivatives like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-nitropyrazolo[1,5-a]pyrimidine, which show TRK inhibition in patent data .

- Molecular Docking : Model interactions with TRK’s ATP-binding pocket using software like AutoDock, focusing on fluorine-phenyl stacking and hydrogen bonding .

Q. What strategies resolve contradictions in reported optical band gaps for fluorinated phenolic compounds?

- Methodological Answer :

- Sample Purity : Re-evaluate synthesis and purification steps (e.g., recrystallization in hexanes) to minimize defects affecting bandgap measurements .

- Experimental Reproducibility : Standardize DRS conditions (e.g., sample thickness, 0.5 mm) and validate Tauc model assumptions (direct vs. indirect transitions) .

- Comparative Studies : Benchmark against structurally analogous compounds (e.g., DPQ-Cl2) to contextualize discrepancies in Eg values .

Q. How can researchers assess the genotoxic potential of this compound in preclinical models?

- Methodological Answer :

- Ames Test : Use Salmonella strains (TA98, TA100) to detect frameshift/base-pair mutations.

- Comet Assay : Evaluate DNA damage in human cell lines (e.g., HepG2) exposed to sub-cytotoxic concentrations.

- In Vivo Models : Study zebrafish embryos for developmental toxicity and oxidative stress markers (e.g., ROS levels via DCFH-DA staining), referencing fluoroquinolone genotoxicity protocols .

Q. What derivatization approaches enhance the bioactivity or solubility of this compound?

- Methodological Answer :

- Pro-drug Synthesis : Introduce hydrolyzable groups (e.g., acetyl) at the phenolic -OH to improve membrane permeability.

- Heterocyclic Functionalization : Attach pyrazole or pyrimidine moieties via Suzuki coupling, as seen in TRK inhibitor patents .

- PEGylation : Conjugate polyethylene glycol (PEG) chains to enhance aqueous solubility for in vivo delivery .

属性

IUPAC Name |

3-(2,5-difluorophenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2O/c13-9-4-5-12(14)11(7-9)8-2-1-3-10(15)6-8/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYQHNXSUSYDZAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683471 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261889-63-7 | |

| Record name | 2',5'-Difluoro[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。